- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

959741-32-3 structure
상품 이름:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
CAS 번호:959741-32-3
MF:C7H6BrNO3
메가와트:232.0314412117
MDL:MFCD28962490
CID:4769970
PubChem ID:68458381
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 화학적 및 물리적 성질
이름 및 식별자
-
- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide
- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide
- AK00779456
- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester
- C77316
- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
- BS-17996
- DB-196363
- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide
- 959741-32-3
- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate
- MFCD28962490
- AKOS037649313
- MCYWPISPRQLCFC-UHFFFAOYSA-N
- SCHEMBL2961818
- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
-
- MDL: MFCD28962490
- 인치: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
- InChIKey: MCYWPISPRQLCFC-UHFFFAOYSA-N
- 미소: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]
계산된 속성
- 정밀분자량: 230.95311g/mol
- 동위원소 질량: 230.95311g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 2
- 복잡도: 176
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.7
- 토폴로지 분자 극성 표면적: 51.8
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
abcr | AB527767-1 g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 1g |
€193.60 | 2023-04-17 | ||
abcr | AB527767-250 mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 250MG |
€114.70 | 2023-04-17 | ||
eNovation Chemicals LLC | Y1211804-10g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 95% | 10g |
$800 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 100mg |
139CNY | 2021-05-07 | |
Aaron | AR01KM05-5g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 5g |
$340.00 | 2025-02-12 | |
abcr | AB527767-1g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 1g |
€148.90 | 2025-02-16 | ||
1PlusChem | 1P01KLRT-5g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 5g |
$183.00 | 2024-04-19 | |
Ambeed | A155931-5g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 5g |
$228.0 | 2024-04-16 | |
Aaron | AR01KM05-100mg |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 100mg |
$24.00 | 2025-02-12 | |
1PlusChem | 1P01KLRT-1g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 1g |
$46.00 | 2024-04-19 |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 합성 방법
Synthetic Routes 1
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C
1.2 Reagents: Sodium sulfite ; 0 °C
1.2 Reagents: Sodium sulfite ; 0 °C
참조
Synthetic Routes 2
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
참조
- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,
Synthetic Routes 3
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
참조
- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,
Synthetic Routes 4
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,
Synthetic Routes 5
반응 조건
참조
- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 6
반응 조건
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt
참조
- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 7
반응 조건
참조
- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,
Synthetic Routes 8
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
참조
- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,
Synthetic Routes 9
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
참조
- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,
Synthetic Routes 11
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt
참조
- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412,
Synthetic Routes 12
반응 조건
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt
참조
- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 13
반응 조건
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,
Synthetic Routes 14
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
참조
- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,
Synthetic Routes 15
반응 조건
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C
참조
- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,
Synthetic Routes 16
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux
참조
- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 ReceptorJournal of Medicinal Chemistry, 2015, 58(10), 4266-4277,
Synthetic Routes 17
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
참조
- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,
Synthetic Routes 18
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials
- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide
- Methyl 5-bromopyridine-2-carboxylate
- 5-bromopyridine-2-carboxylic acid
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 관련 문헌
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide) 관련 제품
- 2025558-23-8(N-1-(2-fluorophenyl)ethyl-N-methylprop-2-ynamide)
- 1018161-80-2(4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one)
- 2228704-89-8(3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methylpyrrolidin-3-ol)
- 1251667-90-9(4-{1-6-(4-methylpiperidin-1-yl)pyrimidin-4-yl-1H-imidazole-4-carbonyl}thiomorpholine)
- 1806740-81-7(3-Fluoro-4-(fluoromethyl)-2-(trifluoromethoxy)pyridine-6-methanol)
- 2172050-68-7(tert-butyl N-{5-hydroxy(oxolan-3-yl)methyl-1,3-thiazol-2-yl}carbamate)
- 476673-39-9((2Z)-3-(4-hydroxy-3-nitrophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1513985-81-3(2-(1H-indol-4-yl)-3-methylbutanoic acid)
- 2138022-99-6(2-(octahydroindolizin-2-yl)aminoethan-1-ol)
- 2171808-97-0(Tert-butyl 4-(3-ethoxyphenyl)pyrrolidine-3-carboxylate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

순결:99%
재다:5g
가격 ($):205.0